REACTION_CXSMILES
|
[F:1][C:2]1([CH3:12])[CH2:5][C:4]([CH3:11])([C:6]([O:8]CC)=[O:7])[CH2:3]1.[OH-].[Na+]>C(O)C>[F:1][C:2]1([CH3:12])[CH2:5][C:4]([CH3:11])([C:6]([OH:8])=[O:7])[CH2:3]1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (1×25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(C1)(C(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |